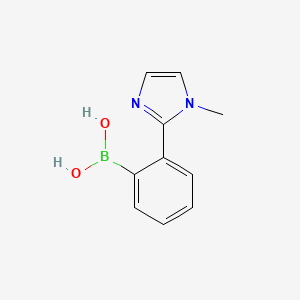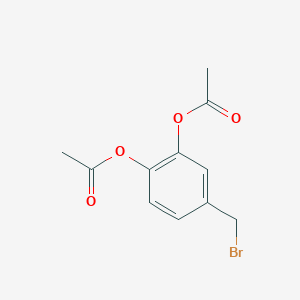
4-(Bromomethyl)-1,2-phenylene diacetate
Descripción general
Descripción
4-(Bromomethyl)-1,2-phenylene diacetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of different experiments.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
4-(Bromomethyl)-1,2-phenylene diacetate finds application in the synthesis and modification of polymers. Ohshita et al. (1997) demonstrated the use of related bromophenyl compounds in creating poly(ethoxymethylsilylene)phenylenes, which were then transformed into polymers with Si-Cl bonds. These polymers showed reactivity with various nucleophiles and possessed notable thermal properties (Ohshita et al., 1997). Similarly, Cianga et al. (2002) utilized a derivative, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, in the creation of poly(p-phenylene) graft copolymers with unique solubility and thermal properties (Cianga et al., 2002).
Antioxidant and Anticancer Activities
Derivatives of bromophenols, closely related to 4-(Bromomethyl)-1,2-phenylene diacetate, have been investigated for their antioxidant and anticancer activities. Dong et al. (2022) synthesized methylated and acetylated bromophenol derivatives and evaluated their cellular-level activities. They found that specific compounds showed potential in ameliorating oxidative damage and inducing apoptosis in leukemia cells, suggesting significant antioxidant and anticancer potential (Dong et al., 2022).
Anion Exchange Membranes in Fuel Cells
Hibbs et al. (2009) explored the use of bromophenyl-based polymers for creating anion exchange membranes in alkaline fuel cells. They converted bromomethyl groups to ionic moieties, resulting in membranes with high hydroxide ion conductivity and stability under basic conditions at elevated temperatures. This work highlights the potential of 4-(Bromomethyl)-1,2-phenylene diacetate derivatives in electrochemical applications (Hibbs et al., 2009).
Propiedades
IUPAC Name |
[2-acetyloxy-4-(bromomethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXXHFLLIWASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CBr)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1,2-phenylene diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



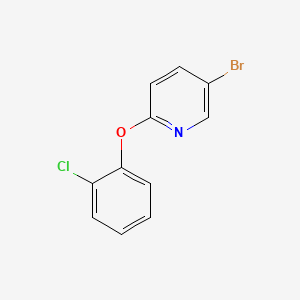
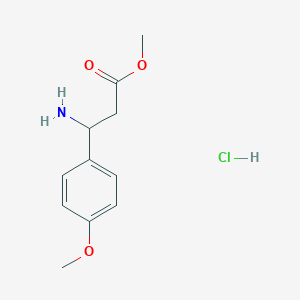

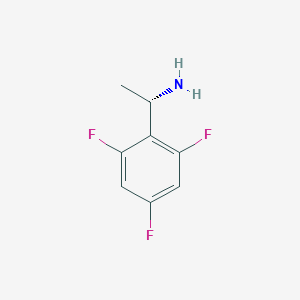

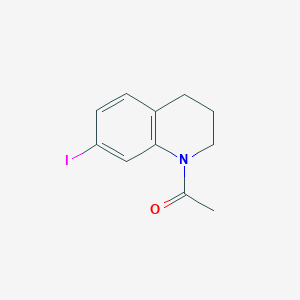
![1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B3224897.png)

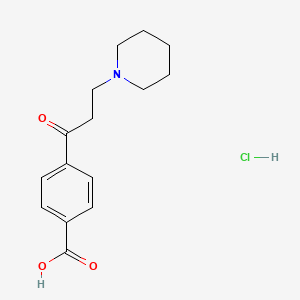
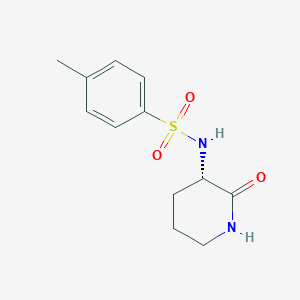

![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)

